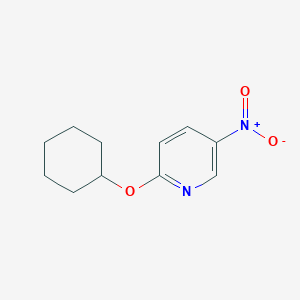
2-(Cyclohexyloxy)-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its state (solid, liquid, gas) at room temperature, color, odor, and other physical characteristics.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages, reaction conditions (temperature, pressure, etc.), and the mechanism of the reaction.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions necessary for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Intermediates
2-(Cyclohexyloxy)-5-nitropyridine derivatives have been employed as key intermediates in the synthesis of biologically active compounds, particularly in pharmaceuticals and agrochemicals. A study highlighted the application of different alpha-1-thioglycosides preparation methods in the synthesis of 5-nitro-2-pyridyl 1-thioglycosides substrates, which were used to create uridine derivatives, potentially acting as glycosyltransferases inhibitors (Komor et al., 2012). Additionally, a powerful method for synthesizing various nitro compounds using a three-component ring transformation of dinitropyridone with ketones was reported, further emphasizing the role of nitropyridines in creating intermediates for bioactive compounds (Le & Nishiwaki, 2018).
Material Sciences and Supramolecular Chemistry
In the field of material sciences and supramolecular chemistry, nitropyridine derivatives have contributed significantly. For instance, novel compounds with non-linear optical chromophores like 2-amino-5-nitropyridine (2A5NP) and Keggin polyoxoanions were synthesized, showcasing different charge transfer properties and thermal stability. These compounds were characterized by various spectroscopic and analytical techniques, highlighting their potential in the development of new materials (Gamelas et al., 2006).
Chemical Synthesis and Reactivity
The versatility of 2-(Cyclohexyloxy)-5-nitropyridine in chemical synthesis and its reactivity has been extensively studied. Research demonstrates the synthesis of previously unknown 2-aryl-, 2-hetaryl-, and 2-cyclopropyl-5-nitropyridines, furthering the understanding of the compound's reactivity and potential applications in creating novel chemical entities (Sagitullina et al., 2009).
Molecular Diodes and Nano-Actuators
In the realm of nanotechnology, 2-(Cyclohexyloxy)-5-nitropyridine derivatives have been explored for their potential in creating programmable molecular diodes driven by charge-induced conformational changes. This innovative approach points towards applications in memory devices and nano-actuators, controlled by an external field or bias voltage (Derosa, Guda, & Seminario, 2003).
Safety And Hazards
This section would detail the safety precautions that need to be taken while handling the compound. It would also include information about the compound’s toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to try to provide more specific information.
Eigenschaften
IUPAC Name |
2-cyclohexyloxy-5-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDQRJQZCZFCOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510978 |
Source


|
| Record name | 2-(Cyclohexyloxy)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexyloxy)-5-nitropyridine | |
CAS RN |
85003-00-5 |
Source


|
| Record name | 2-(Cyclohexyloxy)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


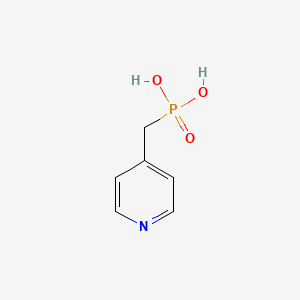
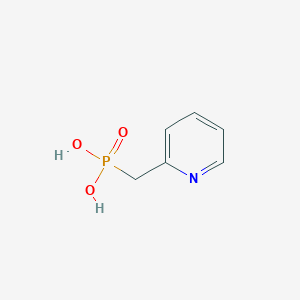
![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)
![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)

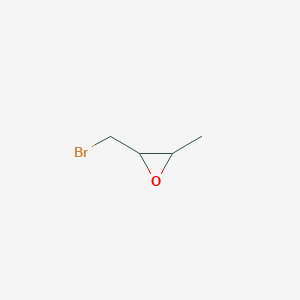
![Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B1316429.png)

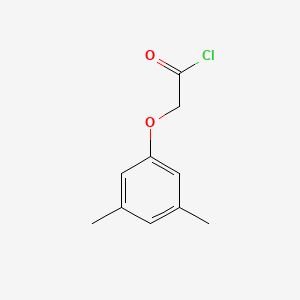
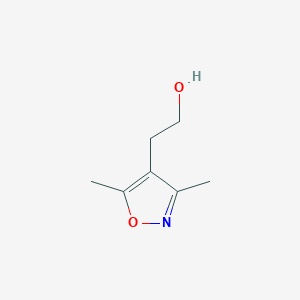

![8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1316443.png)
![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)